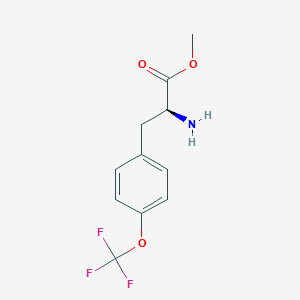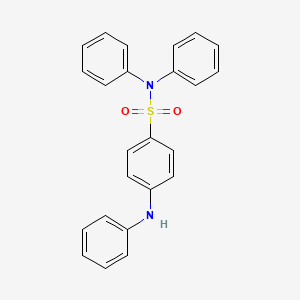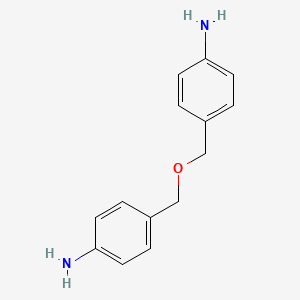
4,4'-(Oxybis(methylene))dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Oxybis(methylene))dianiline, also known as 4,4’-Methylenedianiline, is an organic compound with the formula CH₂(C₆H₄NH₂)₂. It is a colorless solid, although commercial samples can appear yellow or brown. This compound is primarily used as a precursor to polyurethanes and other polymer materials .
Méthodes De Préparation
4,4’-(Oxybis(methylene))dianiline is synthesized by the reaction of formaldehyde and aniline in the presence of hydrochloric acid . The industrial production involves the acid condensation of aniline and formaldehyde, followed by crystallization to isolate the desired product . The process involves maintaining the polyamine mixture under equilibrium conditions at a specific temperature range, allowing the crystals to grow to a size suitable for separation .
Analyse Des Réactions Chimiques
4,4’-(Oxybis(methylene))dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes substitution reactions with various electrophiles, such as halogens and nitro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,4’-(Oxybis(methylene))dianiline has a wide range of applications in scientific research, including:
Medicine: It is used as a precursor to various pharmaceutical compounds.
Industry: It is extensively used in the production of high-performance polymers, epoxy resins, and adhesives.
Mécanisme D'action
The mechanism of action of 4,4’-(Oxybis(methylene))dianiline involves its interaction with various molecular targets and pathways. It acts as a monomer in polymerization reactions, forming strong covalent bonds with other monomers to create polymer chains. The presence of amine groups allows it to participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
4,4’-(Oxybis(methylene))dianiline is similar to other compounds such as:
4,4’-Methylenedianiline: Both compounds are used as monomers in polymer synthesis, but 4,4’-(Oxybis(methylene))dianiline has an additional oxygen bridge, which can affect its reactivity and properties.
3,4’-Oxydianiline: This compound also contains an oxygen bridge but differs in the position of the amine groups, leading to different polymerization behavior and thermal properties.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: This compound is used as a replacement for 4,4’-Methylenedianiline in certain applications, but it has ether linkages that result in lower glass transition temperatures and thermal-oxidative stability.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)methoxymethyl]aniline |
InChI |
InChI=1S/C14H16N2O/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2 |
Clé InChI |
PRLDILURXJMICQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COCC2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)

![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
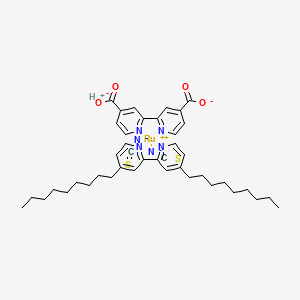
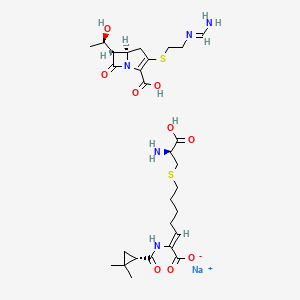
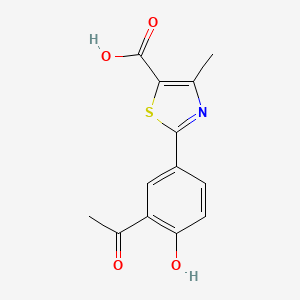
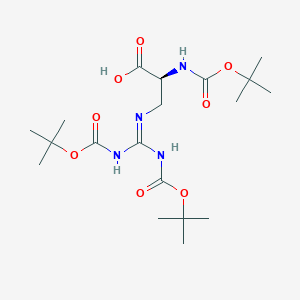

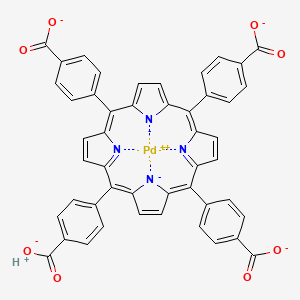
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
